molecular formula C10H11IN2O2 B14845810 3-Cyclopropoxy-5-iodo-N-methylisonicotinamide

3-Cyclopropoxy-5-iodo-N-methylisonicotinamide

Cat. No.: B14845810
M. Wt: 318.11 g/mol
InChI Key: AOBDSXNRAVMATB-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-iodo-N-methylisonicotinamide is a chemical compound with the molecular formula C10H11IN2O2. It is known for its unique structure, which includes a cyclopropoxy group, an iodine atom, and a methylisonicotinamide moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-iodo-N-methylisonicotinamide typically involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process may involve the use of high-purity reagents and controlled reaction environments to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-iodo-N-methylisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3-Cyclopropoxy-5-iodo-N-methylisonicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-iodo-N-methylisonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-iodo-N-methylisonicotinamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific research applications where iodine’s reactivity is advantageous .

Properties

Molecular Formula

C10H11IN2O2

Molecular Weight

318.11 g/mol

IUPAC Name

3-cyclopropyloxy-5-iodo-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C10H11IN2O2/c1-12-10(14)9-7(11)4-13-5-8(9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14)

InChI Key

AOBDSXNRAVMATB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=NC=C1OC2CC2)I

Origin of Product

United States

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